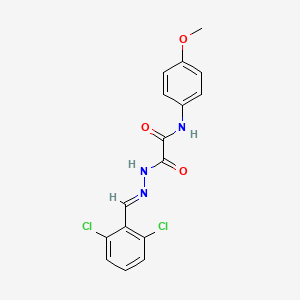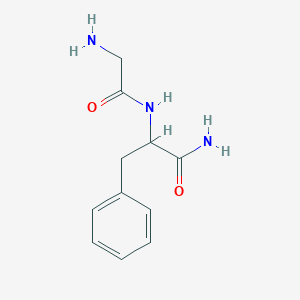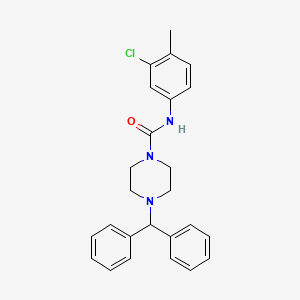
N-(2-(Allyloxy)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(Allyloxy)phenyl)acetamide is an organic compound characterized by the presence of an allyloxy group attached to a phenyl ring, which is further connected to an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Allyloxy)phenyl)acetamide typically involves the reaction of 2-allyloxyaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2-Allyloxyaniline} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to enhance the yield and purity of the product. The use of continuous flow reactors can also improve the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-(Allyloxy)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
N-(2-(Allyloxy)phenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of polymers and other advanced materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(2-(Allyloxy)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The allyloxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The phenyl ring can engage in π-π interactions, further stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
N-phenylacetamide: Lacks the allyloxy group, resulting in different chemical properties and reactivity.
N-(4-(Allyloxy)phenyl)acetamide: Similar structure but with the allyloxy group at a different position on the phenyl ring.
N-(2-(Methoxy)phenyl)acetamide: Contains a methoxy group instead of an allyloxy group, leading to variations in its chemical behavior.
Uniqueness: N-(2-(Allyloxy)phenyl)acetamide is unique due to the presence of the allyloxy group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.
Propriétés
Numéro CAS |
91132-57-9 |
|---|---|
Formule moléculaire |
C11H13NO2 |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
N-(2-prop-2-enoxyphenyl)acetamide |
InChI |
InChI=1S/C11H13NO2/c1-3-8-14-11-7-5-4-6-10(11)12-9(2)13/h3-7H,1,8H2,2H3,(H,12,13) |
Clé InChI |
HRVXNGRHCJTUDV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=CC=C1OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



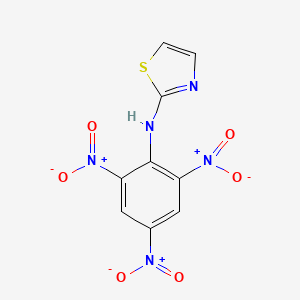

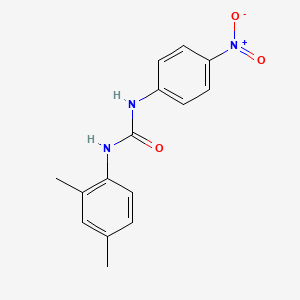
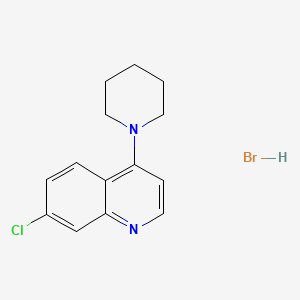
![1-[4-(Hexadecyloxy)phenyl]ethanone](/img/structure/B15075646.png)
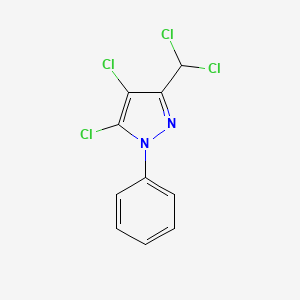
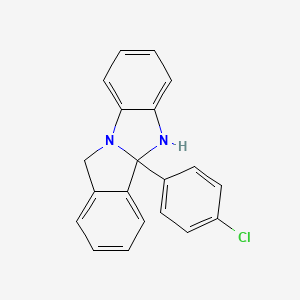
![N'~1~,N'~10~-bis[(E)-(3-nitrophenyl)methylidene]decanedihydrazide](/img/structure/B15075665.png)
